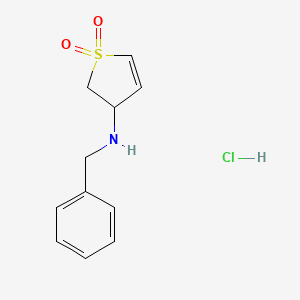

N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride would feature a three-membered cyclopropyl ring, which is known for its ring strain and unique reactivity. The tetrahydrothienyl group would add a heterocyclic element to the molecule, and the sulfoxide would introduce a polar, oxidized sulfur atom. The overall structure would likely exhibit a balance between steric hindrance and electronic effects, influencing its reactivity and interactions.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not described in the papers, cyclopropylamines, in general, are known to undergo various reactions. For instance, cyclopropylamines can participate in P450-catalyzed oxidations, leading to products like cyclopropanone hydrate and 3-hydroxypropionaldehyde, as seen with N-benzyl-N-cyclopropylamine . The presence of the tetrahydrothienyl group could influence the reactivity and selectivity of such oxidations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The cyclopropyl group would contribute to higher ring strain and potentially higher reactivity compared to non-cyclic amines. The sulfoxide group would increase the polarity of the molecule, potentially affecting its solubility and hydrogen bonding capacity. Cyclopropylamine has been shown to have a stronger hydrogen bond association compared to its open-chain analogue, n-propylamine, which could be relevant for the compound .

Scientific Research Applications

Cyclopropylamine Reactions and Applications

Synthetic Methodologies : Cyclopropylamines are utilized in various synthetic methodologies due to their unique spatial and electronic features, combined with high metabolic stability. Direct N-cyclopropylation of cyclic amides and azoles employing cyclopropylbismuth reagent catalyzed by copper acetate has been developed, highlighting the importance of nitrogenated compounds in the pharmaceutical industry (Gagnon et al., 2007).

Cyclopropanation Reactions : The use of cyclopropyl groups in cyclopropanation and other reactions is notable for adding significant synthetic value. For instance, cyclopropanes prepared via Lewis acid-catalyzed reactions with amine nucleophiles offer routes to synthesizing compounds with potential pharmacological activity, as demonstrated in the synthesis of dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Mechanistic Probes : N-cyclopropyl-N-alkylanilines have been synthesized as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines, indicating the specificity of cyclopropyl group cleavage from the nitrogen, which suggests a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).

Catalysis and Functionalization : Research on cyclopropylation reactions catalyzed by copper and involving phenols and azaheterocycles highlights the creation of cyclopropane-heteroatom linkages, crucial in medicinal chemistry for generating small molecules needed in drug discovery (Derosa et al., 2018).

Mechanism of Action

N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is known as a novel gamma-aminobutyric acid (GABA) transaminase inhibitor. It has shown promise in the treatment of a variety of neurological and psychiatric disorders.

Safety and Hazards

While specific safety and hazard information for N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is not available, general safety measures should be taken while handling it. These include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

N-cyclopropyl-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-7(5-11)8-6-1-2-6;/h6-8H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLCADJPFJHTHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCS(=O)(=O)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585815 |

Source

|

| Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915402-17-4 |

Source

|

| Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)